Tetrafluorophthalic anhydride
Overview
Description
Tetrafluorophthalic anhydride is a chemical compound that has been studied for various applications, including its use as a Sequestration Enabling Reagent (SER) in the purification of solution-phase combinatorial libraries . It reacts with amines to afford a derivatized amine with an acid tag, which can then be easily removed from the reaction mixture . Additionally, tetrafluorophthalic anhydride has been used in the chemoselective hydrolysis of amides, demonstrating its potential in synthetic organic chemistry .
Synthesis Analysis
The synthesis of tetrafluorophthalic anhydride is not directly detailed in the provided papers. However, a related compound, tetrachlorophthalic anhydride, has been synthesized by chlorinating phthalic anhydride with chlorine gas under specific conditions, which include a reaction time of 12 hours and a temperature range from 80°C to 160°C . This process boasts a high yield and the possibility of recovering the catalyst and solvent used, suggesting that a similar approach might be applicable for the synthesis of tetrafluorophthalic anhydride.
Molecular Structure Analysis
The molecular structure of tetrafluorophthalic anhydride itself is not described in the provided papers, but studies on related tetrahalophthalic anhydrides have revealed various types of halogen bonds and interactions in their structures . These interactions are influenced by the packing effect and contribute to the supramolecular architecture of the compounds .
Chemical Reactions Analysis
Tetrafluorophthalic anhydride has been shown to react with amines in the presence of electrophiles, leading to the sequestration of the amine and electrophile, thus purifying the product . It also reacts with primary and secondary amides to yield carboxylic acids, demonstrating chemoselectivity as it does not affect ester groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorophthalic anhydride are not explicitly discussed in the provided papers. However, the related compound tetrachlorophthalic anhydride has been characterized by X-ray diffraction, revealing molecular overcrowding and distortion of chlorine atoms from the benzene ring plane . This suggests that tetrafluorophthalic anhydride may also exhibit interesting structural properties due to the presence of fluorine atoms. Additionally, the thermal stability of related salts of tetrafluoroterephthalic acid has been investigated, with decomposition starting at approximately 200°C and 230°C for potassium and rubidium salts, respectively .
Scientific Research Applications
1. Purification of Solution-Phase Reactions
Tetrafluorophthalic anhydride serves as a Sequestration Enabling Reagent (SER) for purifying solution-phase reactions, especially those involving amines and electrophiles. Its use in covalently reacting with remaining amines helps in the easy removal of impurities, yielding pure product (Parlow, Naing, South, & Flynn, 1997).
2. NMR Spectra Analysis
In the analysis of 19F and 13C NMR spectra, tetrafluorophthalic anhydride and its derivatives play a crucial role. The study of these spectra provides insights into the structural and electronic properties of perfluorinated compounds (Chuikov, Fadeev, Mamatyuk, Vaganova, & Malykhin, 2011).
3. Solar Cell Development
Tetrafluorophthalic anhydride is utilized in synthesizing ring-fluorinated fluoresceins for dye-sensitized solar cells. These compounds, when applied to zinc oxide nanocrystalline electrodes, demonstrate notable photochemical properties (Funabiki et al., 2006).
4. Synthesis of Fluorinated Compounds
Tetrafluorophthalic anhydride is integral in the synthesis of various fluorinated compounds, playing a key role in different reaction pathways and yielding products like tetrafluoroaniline (Jiang, 2003).
5. Chemoselective Hydrolysis
It is used in chemoselective hydrolysis reactions involving primary and secondary amides, converting them into carboxylic acids. This reaction highlights its selectivity, allowing for specific functional group transformations (Eaton, Rounds, Urbanowicz, & Gribble, 1988).
Future Directions
TFPA is used in the development of novel technologies for small-molecule synthesis. These technologies are driven by the increasing need to efficiently assemble small molecules as potential modulators of therapeutic targets that are emerging from genomics and proteomics .
Relevant Papers One relevant paper discusses the use of TFPA in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules . Another paper discusses the use of TFPA in the lattice-mismatch-free growth of organic heterostructure .
properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDKZDZTHIIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215504 | |
Record name | Tetrafluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorophthalic anhydride | |
CAS RN |
652-12-0 | |
Record name | Tetrafluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrafluorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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